Physicochemical Characterization of CAS 160358-05-4: Molecular Weight and pH-Dependent Aqueous Solubility Profile
Physicochemical Characterization of CAS 160358-05-4: Molecular Weight and pH-Dependent Aqueous Solubility Profile
Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
Understanding the physicochemical properties of early-stage pharmaceutical intermediates is critical for predicting their behavior in biological systems and formulation matrices. CAS 160358-05-4, chemically identified as 1-Benzyl-N-propylpiperidin-4-amine , is a diamine scaffold frequently utilized as a building block in medicinal chemistry, particularly for CNS and GPCR-targeted libraries.
This technical guide provides an in-depth analysis of how the compound's molecular weight and dual-basic nitrogen centers dictate its aqueous solubility across physiological pH ranges. Furthermore, it establishes a self-validating experimental workflow for empirical thermodynamic solubility profiling.
Structural Analysis and Molecular Weight Impact
From a solvation thermodynamics perspective, the solubility of a small molecule is a delicate balance between the energetic cost of cavity formation in water and the energy recovered through solute-solvent interactions.
With a molecular formula of C 15 H 24 N 2 and a molecular weight (MW) of 232.36 g/mol [1], CAS 160358-05-4 falls well within the optimal size parameters for oral bioavailability (Lipinski’s Rule of Five). The low molecular weight inherently minimizes the cavity formation energy required in the aqueous solvent network.
However, the molecule possesses significant lipophilic bulk contributed by the N-benzyl and N-propyl moieties. The interplay between this hydrophobic surface area and the two highly polarizable, ionizable nitrogen centers is the primary driver of its complex, non-linear solubility behavior.
Ionization Dynamics and the Henderson-Hasselbalch Relationship
The aqueous solubility of CAS 160358-05-4 is not a static value; it is a dynamic property governed by the pH of the dissolution medium. The molecule contains two distinct basic centers:
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A tertiary amine within the piperidine ring.
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A secondary exocyclic amine at the 4-position.
According to the Henderson-Hasselbalch equation, the solubility of weak bases increases exponentially as the pH of the medium drops below their pKa due to the formation of highly soluble, charged species[2]. Based on structure-activity relationships of similar substituted piperidines, the tertiary piperidine nitrogen typically exhibits a pKa of ~8.5–9.5, while the secondary amine exhibits a pKa of ~10.0–10.5.
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Gastric pH (1.2 - 2.0): Both nitrogen atoms are fully protonated, yielding a di-cationic species. The high charge density maximizes ion-dipole interactions with water, resulting in maximal aqueous solubility.
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Physiological pH (7.4): The molecule exists primarily as a mono-cationic species in equilibrium with the di-cationic form. Solubility remains moderate to high, suitable for systemic circulation.
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Intestinal/Basic pH (> 10.0): The molecule is completely deprotonated into its neutral "free base" form. The dominant lipophilic forces of the benzyl and propyl groups cause a sharp drop in intrinsic solubility ( S0 ), leading to precipitation.
pH-dependent ionization states and aqueous solubility correlation.
Experimental Workflow: Thermodynamic Solubility Profiling
To accurately determine the solubility profile of CAS 160358-05-4, kinetic solubility (solvent-shift) methods are insufficient, as they often overestimate solubility due to DMSO-induced supersaturation artifacts[3]. Instead, a rigorous thermodynamic shake-flask methodology must be employed to find the true equilibrium state[4][5].
Step-by-Step Methodology
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Buffer Preparation & Initial Validation: Prepare standard aqueous buffers at pH 1.2, 4.5, 7.4, and 9.0.
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Self-Validation: Measure and record the exact pH of each buffer before adding the compound.
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Solid Addition: Add an excess amount of solid CAS 160358-05-4 (e.g., 5-10 mg) to 1 mL of each buffer in sealed glass vials. Excess solid is mandatory to guarantee saturation[5].
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Equilibration: Incubate the vials in an orbital shaker at 37°C for 24 to 48 hours.
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Causality: This extended timeframe provides the necessary kinetic energy to overcome the activation energy barrier of dissolution, ensuring true thermodynamic equilibrium is reached between the solid lattice and the solvated molecules[4].
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Final pH Verification (Critical Step): Measure the pH of the suspension after equilibration.
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Causality: Dissolving a highly basic amine will consume protons from the solvent, potentially shifting the buffer's pH. If the final pH deviates by >0.1 units, the solubility data point must be plotted against the final pH, not the initial buffer target.
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Phase Separation: Isolate the saturated supernatant via ultracentrifugation (e.g., 15,000 rpm for 15 mins) rather than syringe filtration.
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Causality: Lipophilic free bases (present at higher pH) exhibit high non-specific binding to standard PTFE or nylon filter membranes. Filtration would artificially lower the quantified solubility. Centrifugation eliminates this mass-balance artifact.
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Quantification: Dilute the supernatant to fall within the linear dynamic range and quantify the dissolved concentration using LC-MS/MS or HPLC-UV against a validated calibration curve.
Thermodynamic shake-flask solubility workflow for CAS 160358-05-4.
Data Presentation: Physicochemical & Solubility Projections
The following tables summarize the core physicochemical parameters and the projected solubility profile based on the structural mechanics of CAS 160358-05-4.
Table 1: Physicochemical Properties of CAS 160358-05-4
| Parameter | Value |
| CAS Registry Number | 160358-05-4 |
| Chemical Name | 1-Benzyl-N-propylpiperidin-4-amine |
| Molecular Formula | C 15 H 24 N 2 |
| Molecular Weight | 232.36 g/mol |
| Ionizable Centers | 2 (Tertiary & Secondary Amines) |
| Estimated LogP (Free Base) | ~2.5 - 3.0 |
Table 2: Projected pH-Dependent Solubility Profile
| Medium pH | Dominant Ionization State | Expected Solubility Level | Physiological Relevance |
| pH 1.2 | Di-cationic | High (>10 mg/mL) | Gastric fluid (Stomach) |
| pH 4.5 | Di-cationic / Mono-cationic | High | Fasted state intestinal fluid |
| pH 7.4 | Mono-cationic | Moderate (1 - 5 mg/mL) | Blood plasma / Cytosol |
| pH 10.0+ | Neutral (Free Base) | Poor (<0.1 mg/mL) | Intrinsic solubility ( S0 ) |
References
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Chemaxon Docs. "Theory of aqueous solubility prediction & The Henderson-Hasselbalch Equation". Chemaxon. [Link]
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SciSpace / USP. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients". SciSpace.[Link]
